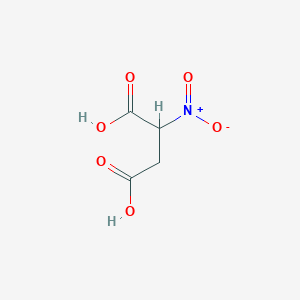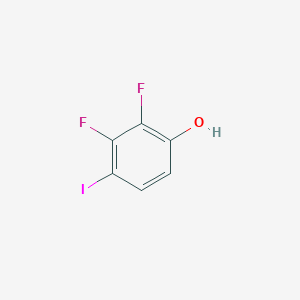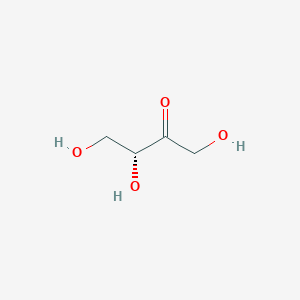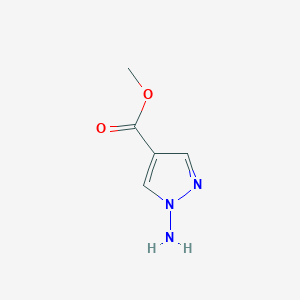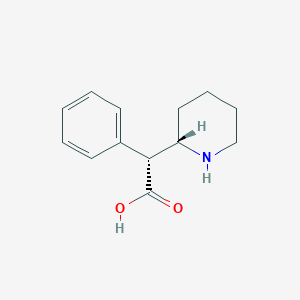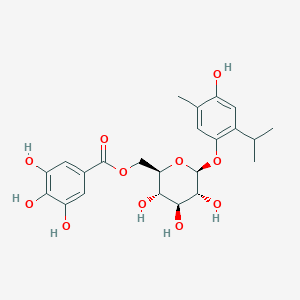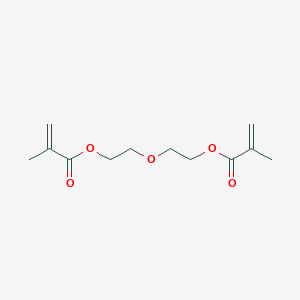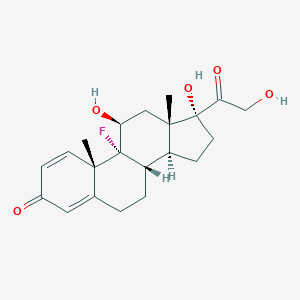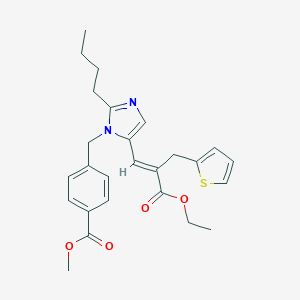
Eprosartan Ethyl Methyl Diester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eprosartan Ethyl Methyl Diester is a derivative of Eprosartan, an angiotensin II receptor antagonist . It is used to treat hypertension by preventing the binding of angiotensin II to AT1, causing vascular smooth muscle to relax and vasodilation to occur . This action is independent of the pathways for angiotensin II synthesis .
Synthesis Analysis
The synthesis of Eprosartan Ethyl Methyl Diester involves several stages . The process begins with treating 2-n-butyl-4-formylimidazole with an N-protecting group in the presence of a base. This results in an N-protected compound. This compound is then reacted with 2-(thiophen-2-ylmethyl)propanedioic acid monoethyl ester to get another compound. This compound is then reacted with methyl-4-(bromomethyl)benzoate to get another compound. Finally, simultaneous hydrolysis of ester groups and removal of the N-protecting group is accomplished using caustic soda solution, yielding Eprosartan .Molecular Structure Analysis
The molecular formula of Eprosartan Ethyl Methyl Diester is C26H30N2O4S . Its molecular weight is 466.59 . The IUPAC name is methyl 4-[[2-butyl-5-[(E)-3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)prop-1-enyl]imidazol-1-yl]methyl]benzoate .Chemical Reactions Analysis
Esters, like Eprosartan Ethyl Methyl Diester, can undergo condensation reactions called Claisen Condensations . When the reaction occurs within a diester, it forms a ring and is called a Dieckmann Condensation .Applications De Recherche Scientifique
Hypertension Treatment
Eprosartan Ethyl Methyl Diester is an angiotensin II receptor antagonist . It is used to treat high blood pressure by relaxing the blood vessels . This makes it easier for the heart to pump blood, thereby lowering the blood pressure and reducing the risk of stroke or heart attack.
Congestive Heart Failure Management
Eprosartan is beneficial in the treatment of congestive heart failure . By blocking the binding of angiotensin II to AT1 receptors in vascular smooth muscle, it causes vascular dilatation . This helps to reduce the workload on the heart and improve the heart’s efficiency.
Renal Failure Treatment
Eprosartan is also used in the treatment of renal failure . It acts on the renin-angiotensin system to decrease total peripheral resistance, which can help to improve kidney function and slow the progression of kidney disease.
Drug Delivery Systems
Eprosartan Ethyl Methyl Diester has been used in the formulation and statistical optimization of self-microemulsifying drug delivery systems . These systems improve the oral bioavailability of lipophilic drugs , making them more effective and potentially reducing side effects.
Pharmaceutical Manufacturing
Eprosartan Ethyl Methyl Diester is used in the pharmaceutical industry for the preparation of Eprosartan . The process involves several stages, including the treatment of 2-n-butyl-4-formylimidazole with an N-protecting group, reaction with 2-(2-thienyl methyl) propanedioic acid monoethyl ester, and reaction with methyl-4-(bromomethyl) benzoate .
Reference Standards
Eprosartan Ethyl Methyl Diester is used as a reference standard in pharmaceutical research . Reference standards are used to ensure the quality and consistency of pharmaceutical products, and to validate analytical methods used in pharmaceutical testing.
Mécanisme D'action
Target of Action
Eprosartan Ethyl Methyl Diester primarily targets the Angiotensin II receptor , specifically the subtype AT1 . This receptor plays a crucial role in the regulation of blood pressure and fluid balance .
Mode of Action
Eprosartan acts as an antagonist to the AT1 receptor . It prevents the binding of Angiotensin II to the AT1 receptor, which is a key step in the renin-angiotensin system . This system is responsible for regulating blood pressure and fluid balance .
Biochemical Pathways
By blocking the AT1 receptor, Eprosartan interferes with the renin-angiotensin system . This system is a hormonal cascade that leads to the production of Angiotensin II, a potent vasoconstrictor . By preventing the action of Angiotensin II, Eprosartan causes vasodilation , or the relaxation of blood vessels . This leads to a decrease in blood pressure .
Pharmacokinetics
It is primarily excreted in the feces (90%) and to a lesser extent in the urine (7%) . The bioavailability of Eprosartan is approximately 15% . The elimination half-life is between 5 to 9 hours .
Result of Action
The primary result of Eprosartan’s action is a reduction in blood pressure . This is achieved through the relaxation of vascular smooth muscle and vasodilation . It is used to treat hypertension, diabetic nephropathy, and congestive heart failure .
Action Environment
The action of Eprosartan can be influenced by various environmental factors. Additionally, the drug’s effectiveness can be influenced by the patient’s renal and hepatic function . Patients with impaired renal or hepatic function may have altered drug metabolism and excretion, potentially affecting the drug’s efficacy and safety .
Propriétés
IUPAC Name |
methyl 4-[[2-butyl-5-[(E)-3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)prop-1-enyl]imidazol-1-yl]methyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4S/c1-4-6-9-24-27-17-22(15-21(26(30)32-5-2)16-23-8-7-14-33-23)28(24)18-19-10-12-20(13-11-19)25(29)31-3/h7-8,10-15,17H,4-6,9,16,18H2,1-3H3/b21-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNXMWWTAZQPCI-RCCKNPSSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)OC)C=C(CC3=CC=CS3)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)OC)/C=C(\CC3=CC=CS3)/C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565991 |
Source


|
| Record name | Methyl 4-[(2-butyl-5-{(1E)-3-ethoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Eprosartan Ethyl Methyl Diester | |
CAS RN |
133486-13-2 |
Source


|
| Record name | Methyl 4-[(2-butyl-5-{(1E)-3-ethoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


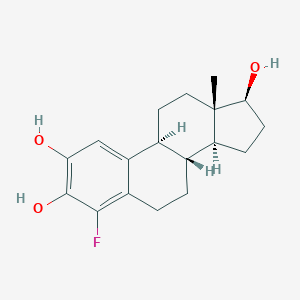

![(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid](/img/structure/B118271.png)

